molecular formula C9H11N3OS B182712 3-Methoxybenzaldehyde thiosemicarbazone CAS No. 51146-74-8

3-Methoxybenzaldehyde thiosemicarbazone

Cat. No.: B182712
CAS No.: 51146-74-8
M. Wt: 209.27 g/mol
InChI Key: FRKKQKDSWAUADS-IZZDOVSWSA-N
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Description

3-Methoxybenzaldehyde thiosemicarbazone is a chemical compound known for its significant biological and pharmacological activities. It is derived from the reaction between 3-methoxybenzaldehyde and thiosemicarbazide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxybenzaldehyde thiosemicarbazone typically involves the condensation reaction between 3-methoxybenzaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The general reaction scheme is as follows:

3-Methoxybenzaldehyde+Thiosemicarbazide3-Methoxybenzaldehyde thiosemicarbazone\text{3-Methoxybenzaldehyde} + \text{Thiosemicarbazide} \rightarrow \text{this compound} 3-Methoxybenzaldehyde+Thiosemicarbazide→3-Methoxybenzaldehyde thiosemicarbazone

The reaction mixture is heated under reflux for several hours, after which the product is filtered, washed, and recrystallized from ethanol to obtain pure this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxybenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Methoxybenzaldehyde thiosemicarbazone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxybenzaldehyde thiosemicarbazone is unique due to its methoxy group, which can influence its electronic properties and reactivity. This structural feature can enhance its binding affinity to molecular targets, making it a potent compound in various applications .

Properties

IUPAC Name

[(E)-(3-methoxyphenyl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-13-8-4-2-3-7(5-8)6-11-12-9(10)14/h2-6H,1H3,(H3,10,12,14)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKKQKDSWAUADS-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40418766
Record name [(E)-(3-methoxyphenyl)methylideneamino]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40418766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51146-74-8
Record name NSC69594
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69594
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(E)-(3-methoxyphenyl)methylideneamino]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40418766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methoxybenzaldehyde thiosemicarbazone
Reactant of Route 2
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3-Methoxybenzaldehyde thiosemicarbazone

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